1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

Description

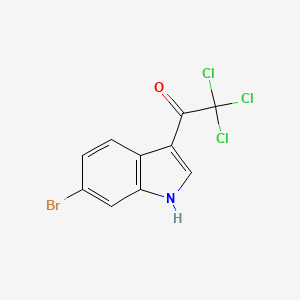

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone (CAS: 188661-15-6) is a halogenated indole derivative with the molecular formula C₁₀H₅BrCl₃NO and a molecular weight of 341.41 g/mol . It features a 6-bromo-substituted indole core linked to a trichloroacetyl group at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structural features, including the electron-withdrawing trichloroacetyl group and brominated aromatic system, make it a versatile precursor for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula |

C10H5BrCl3NO |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

1-(6-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone |

InChI |

InChI=1S/C10H5BrCl3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H |

InChI Key |

FCQUUTJXFOSWFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone typically involves the following steps:

Starting Material: The synthesis begins with 6-bromoindole as the starting material.

Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

Reduction Reactions: The trichloroethanone group can be reduced to form different derivatives.

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Reduced derivatives of the trichloroethanone group.

Oxidation: Oxidized forms of the indole ring.

Scientific Research Applications

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving indole derivatives.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The bromine atom and trichloroethanone group can also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trichloro vs. Trifluoro Groups

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 32387-18-1)

- Molecular Formula: C₁₀H₅BrF₃NO

- Molecular Weight : 292.05 g/mol

- Key Differences: The trifluoroacetyl group replaces trichloro, reducing molecular weight and altering electronic properties.

- Applications : Used in medicinal chemistry for its improved bioavailability and resistance to enzymatic degradation .

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 70671-46-4)

Positional Isomerism: 5-Bromo vs. 6-Bromo Indole Derivatives

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

- Synthesis : Prepared via Friedel-Crafts acylation using SnCl₄ as a catalyst, yielding an 87% product with a melting point of 250–251°C .

- Reactivity : The 5-bromo substituent directs electrophilic reactions to the 6-position, enabling regioselective functionalization .

Target Compound (6-Bromo Derivative)

- Synthesis: Limited explicit details in evidence, but analogous methods involving bromoacetyl chloride or chloroacetylation under Lewis acid catalysis are inferred .

- Reactivity : The 6-bromo group may hinder electrophilic substitution at the 5-position, favoring modifications at the 2- or 4-positions of the indole ring.

Heterocyclic Analogs: Pyrrole Derivatives

1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (CAS: N/A)

Functional Group Modifications: Amide and Carbamate Derivatives

4-(2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamido)-N-(3-(2-(6-bromo-1H-indol-3-yl)-2-oxoacetamido)propyl)butan-1-aminium 2,2,2-trifluoroacetate

- Structure : Contains two 6-bromoindole-3-yl-2-oxoacetamido groups linked via a spermidine backbone.

- Applications : Investigated as a polyamine conjugate for targeted drug delivery, achieving 58% yield in coupling reactions .

- Comparison : The oxoacetamido group introduces hydrogen-bonding capacity, unlike the trichloroacetyl group, enhancing solubility in aqueous media .

Research Findings and Implications

- Electronic Effects : Trichloroacetyl derivatives exhibit greater electrophilicity than trifluoro analogs, making them more reactive in nucleophilic substitutions .

- Biological Activity : 6-Bromoindole derivatives show enhanced selectivity in kinase inhibition compared to 5-bromo isomers due to optimized steric interactions .

- Synthetic Challenges: The trichloro group’s steric bulk complicates purification, as noted in column chromatography yields (e.g., 52–70% for related compounds) .

Biological Activity

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is a synthetic compound belonging to the indole family. Its unique structure features a bromine atom at the 6-position of the indole ring and a trichloroethanone functional group, which contribute to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.

- Molecular Formula : C₁₀H₅BrCl₃NO

- Molecular Weight : 292.5 g/mol

- CAS Number : 188661-15-6

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacteria and fungi. In laboratory studies, it has been shown to inhibit the growth of:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Candida albicans | 10 | 100 µg/mL |

These results indicate its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for reducing oxidative stress in biological systems. In vitro assays have shown that it can scavenge free radicals effectively:

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 30 |

These findings suggest that this compound may help protect cells from oxidative damage, potentially offering benefits in conditions related to oxidative stress.

The biological activity of this compound is attributed to its interaction with specific cellular targets. Studies indicate that it may inhibit key enzymes involved in microbial metabolism and disrupt cell membrane integrity. Further research is needed to elucidate the exact mechanisms underlying these effects.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated that this compound was among the most effective against both Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial membranes and inhibit protein synthesis.

- Oxidative Stress Reduction : In a study examining the effects of various antioxidants on cellular health, researchers found that treatment with this compound significantly reduced markers of oxidative stress in human cell lines.

- Potential Drug Development : The compound has been identified as a candidate for further development in drug formulation due to its promising biological activities and relatively low toxicity profile in preliminary studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.